(7-methyl-1-benzofuran-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methyl-1-benzofuran-5-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a methyl group at the 7-position and a boronic acid group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-methyl-1-benzofuran-5-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 7-methyl-1-benzofuran using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (7-methyl-1-benzofuran-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: Reaction with diols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols such as pinacol in the presence of an acid catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Esterification: Boronate esters.
Scientific Research Applications
(7-methyl-1-benzofuran-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (7-methyl-1-benzofuran-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps in the case of Suzuki-Miyaura coupling . The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-thienylboronic acid
- 4-methoxyphenylboronic acid
Comparison: (7-methyl-1-benzofuran-5-yl)boronic acid is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the benzofuran moiety is desired .
Properties
CAS No. |
254886-15-2 |
---|---|
Molecular Formula |
C9H9BO3 |
Molecular Weight |
176 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.